REACTION_CXSMILES
|
[CH3:1][CH:2]1[C:8]2[S:9][CH:10]=[CH:11][C:7]=2[C:6]([CH:13]2[CH2:18][CH2:17][N:16]([CH3:19])[CH2:15][CH2:14]2)(O)[C:5]2[CH:20]=[CH:21][CH:22]=[CH:23][C:4]=2[CH2:3]1.Cl>C(O)(C)C>[CH3:1][CH:2]1[C:8]2[S:9][CH:10]=[CH:11][C:7]=2[C:6](=[C:13]2[CH2:14][CH2:15][N:16]([CH3:19])[CH2:17][CH2:18]2)[C:5]2[CH:20]=[CH:21][CH:22]=[CH:23][C:4]=2[CH2:3]1
|
Name
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9,10-dihydro-10-methyl-4-(1-methyl-4-piperidyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ol
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Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
CC1CC2=C(C(C3=C1SC=C3)(O)C3CCN(CC3)C)C=CC=C2
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
is evaporated to dryness
|
Type
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EXTRACTION
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Details
|
extracted with methylene chloride
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Type
|
WASH
|
Details
|
The extracts are washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over potassium carbonate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CC2=C(C(C3=C1SC=C3)=C3CCN(CC3)C)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |